molecular formula C18H23N3O3 B611173 TASP 0433864

TASP 0433864

Cat. No.: B611173
M. Wt: 329.4 g/mol
InChI Key: IZYYTLCSQBACIP-AWEZNQCLSA-N
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Description

TASP 0433864, also known by its chemical name (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide, is a selective positive allosteric modulator of metabotropic glutamate 2 receptors. This compound has shown significant potential in neurophysiological and antipsychotic applications due to its ability to modulate neurotransmitter activity .

Biochemical Analysis

Biochemical Properties

TASP 0433864 plays a significant role in biochemical reactions by modulating the activity of mGlu2 receptors. It exhibits high selectivity for mGlu2 receptors with EC50 values of 199 nM and 206 nM for human and rat receptors, respectively . This compound interacts with mGlu2 receptors by binding to an allosteric site, which enhances the receptor’s response to its natural ligand, glutamate. Additionally, this compound exhibits negligible activity against other neurotransmitter targets, except for 5-HT2B and MAO-B, where it shows 72% and 92% inhibition at 10 μM, respectively .

Cellular Effects

This compound influences various cellular processes by modulating mGlu2 receptor activity. In hippocampal slices, this compound potentiates the inhibitory effect of DCG-IV, a mGlu2/3 receptor agonist, on excitatory postsynaptic potentials . This modulation results in the presynaptic inhibition of glutamate release, which can impact cell signaling pathways, gene expression, and cellular metabolism. This compound has also been shown to reduce ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to an allosteric site on the mGlu2 receptor, which enhances the receptor’s response to glutamate . This positive allosteric modulation leads to increased receptor activation and subsequent downstream signaling. This compound’s selective binding to mGlu2 receptors and its negligible activity against other targets, except for 5-HT2B and MAO-B, contribute to its specific effects on neurotransmitter modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and exhibits a high purity of ≥98% . Long-term studies have shown that this compound maintains its activity in vitro and in vivo, with consistent modulation of mGlu2 receptor activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates mGlu2 receptor activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions with 5-HT2B and MAO-B . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter modulation. The compound interacts with mGlu2 receptors, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s localization and accumulation within cells are influenced by its binding to mGlu2 receptors and other potential targets. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily associated with mGlu2 receptors, which are predominantly found in the synaptic regions of neurons . The compound’s activity and function are influenced by its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may play a role in directing this compound to its site of action, further enhancing its therapeutic potential.

Preparation Methods

The synthesis of TASP 0433864 involves several steps, starting with the preparation of the core imidazo[2,1-b]oxazole structure. The synthetic route typically includes:

    Formation of the imidazo[2,1-b]oxazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenoxy group: The phenoxy group is introduced via a nucleophilic substitution reaction.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

TASP 0433864 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TASP 0433864 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TASP 0433864 is unique in its high selectivity and potency as a positive allosteric modulator of metabotropic glutamate 2 receptors. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure, selectivity, and potency.

Properties

IUPAC Name

(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYYTLCSQBACIP-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does TASP0433864 interact with the mGlu2 receptor, and what are the downstream effects of this interaction?

A: TASP0433864 acts as a positive allosteric modulator (PAM) of the mGlu2 receptor. [] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. [] This interaction leads to several downstream effects, including:

  • Potentiated mGlu2 receptor-mediated presynaptic inhibition of glutamate release: TASP0433864 enhances the inhibitory effect of DCG-IV [(2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine], an mGlu2/3 receptor agonist, on field excitatory postsynaptic potentials in the dentate gyrus. [] This suggests that TASP0433864 potentiates the ability of mGlu2 receptors to reduce glutamate release.
  • Inhibition of cortical gamma oscillations: TASP0433864 inhibits the increase in cortical gamma oscillations induced by MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate] and ketamine. [] This effect is thought to reflect the attenuation of excessive cortical pyramidal neuron activity, which has been implicated in schizophrenia.

Q2: What is the significance of TASP0433864's selectivity for the mGlu2 receptor?

A: TASP0433864 exhibits high selectivity for the mGlu2 receptor over other mGlu receptors, including the closely related mGlu3 receptor. [] This selectivity is crucial because it allows researchers to isolate the specific effects of modulating mGlu2 receptor activity without confounding effects from other mGlu receptors. This selectivity may also translate into a more favorable side effect profile compared to drugs that target multiple mGlu receptors or other targets within the glutamatergic system.

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